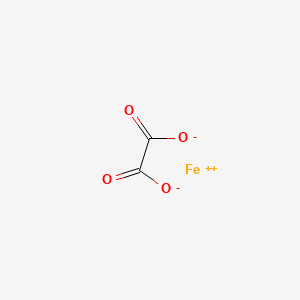
Ferrous oxalate
Vue d'ensemble
Description
Ferrous oxalate is an inorganic compound that has a wide range of applications in the scientific research field. It is used in various laboratory experiments, as well as in the medical field. Ferrous oxalate is a dark brown crystalline solid that is insoluble in water. It has a molecular weight of 176.12 g/mol and is composed of two atoms of ferrous iron and one molecule of oxalic acid. The chemical formula for ferrous oxalate is Fe2(C2O4)3.
Applications De Recherche Scientifique
Supercapacitor Application
Ferrous oxalate can be used to prepare mesoporous α-Fe2O3 nanowires for supercapacitor applications . The nanowires have a large specific surface area and unique mesoporous structure, which provide a fast electron/ion transfer path and large reaction surface area . This makes them excellent for supercapacitor performance .
Li-Ion Batteries
Ferrous Oxalate Dihydrate (FOD) has been studied as an anode material in Li-ion batteries . The structural water content of FOD affects the intercalation reaction and contributes to its performance . Fully dehydrated ferrous oxalate has been found to be a more promising anodic material with higher electrochemical stability .
Green Synthesis Technology
Ferrous oxalate can be prepared from steel waste using green synthesis technology . This process results in near-zero waste, making it an environmentally friendly method for producing this important compound .
Photographic Developer
Ferrous oxalate is used as a photographic developer for silver bromide-gelatin plates . It plays a crucial role in the development process, affecting the final image quality .
Optical Glass Tinting
Ferrous oxalate is used to impart a greenish-brown tint to optical glass . This includes applications such as sunglasses, windshields, and railroad car windows .
Metal Treatment Industry
In the metal treatment industry, ferrous oxalate is used for various applications . While the exact applications can vary, they often involve processes such as cleaning, etching, or coating metal surfaces .
Textile Industry
Ferrous oxalate is used in the textile industry . It can be used in dyeing processes, where it helps to achieve certain color effects .
Battery-Grade Iron Oxalate
Ferrous oxalate can be synthesized for use in batteries . The solvent used in the synthesis process can influence the properties of the resulting iron oxalate, affecting its suitability for use in batteries .
Orientations Futures
: Mangiante, D. M., Schaller, R. D., Zarzycki, P., Banfield, J. F., & Gilbert, B. (2017). Mechanism of Ferric Oxalate Photolysis. ACS Earth and Space Chemistry, 1(5), 270–276. DOI: 10.1021/acsearthspacechem.7b00026 : Science of The Total Environment, 892, 164455 (2023). DOI: 10.1016/j.scitotenv.2023.164455
Mécanisme D'action
Target of Action
Ferrous oxalate, also known as iron (II) oxalate, is an inorganic compound that primarily targets iron-dependent biochemical processes . It features octahedral Fe centers and is a coordination polymer, consisting of chains of oxalate-bridged ferrous centers .
Mode of Action
Ferrous oxalate interacts with its targets by participating in redox reactions. It can act as a reducing agent, reacting with oxidizing agents to generate heat and products that may be flammable, combustible, or otherwise reactive . In the presence of heat, ferrous oxalate decomposes, releasing carbon monoxide .
Biochemical Pathways
Ferrous oxalate is involved in the Fenton reaction, a type of advanced oxidation process. In this process, ferrous oxalate acts as a catalyst, facilitating the degradation of organic pollutants . The Fenton reaction generates hydroxyl radicals, which are highly reactive and can degrade a wide range of organic compounds .
Pharmacokinetics
Ferrous oxalate is poorly soluble in water . Its solubility can influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of ferrous oxalate’s action is the generation of reactive oxygen species (ROS), specifically hydroxyl radicals, through the Fenton reaction . These radicals can degrade organic pollutants, making ferrous oxalate useful in environmental remediation . Ingestion of ferrous oxalate can cause burning pain in the throat and stomach, and it can also cause vomiting, a weak pulse, collapse, and even death .
Action Environment
The action of ferrous oxalate can be influenced by environmental factors such as temperature and pH. For example, when heated to 120 °C, ferrous oxalate dehydrates, and the anhydrous form decomposes near 190 °C . The presence of other chemicals, such as oxidizing agents, can also influence the action of ferrous oxalate .
Propriétés
IUPAC Name |
iron(2+);oxalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.Fe/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZIYWAUNZMLRT-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeC2O4, C2FeO4 | |
| Record name | Iron(II) oxalate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Iron(II)_oxalate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ferrous oxalate is an odorless yellow solid. Insoluble in water and denser in water. Sinks in water. (USCG, 1999), Dihydrate: Pale yellow odorless solid, slightly soluble in water; [Merck Index] Pale yellow odorless crystalline powder; [MSDSonline] | |
| Record name | FERROUS OXALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8688 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ferrous oxalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5310 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Density |
2.3 at 68 °F (USCG, 1999) - Denser than water; will sink, Pale yellow crystaline powder. Odorless; decomp AT 150-160 °C on heating in air. Density: 2.28. Slightly soluble in water; soluble in dilute mineral acids. /Dihydrate/ | |
| Record name | FERROUS OXALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8688 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | FERROUS OXALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/463 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Ferrous oxalate | |
CAS RN |
516-03-0 | |
| Record name | FERROUS OXALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8688 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ferrous oxalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=516-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ferrous oxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron, [ethanedioato(2-)-.kappa.O1,.kappa.O2]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iron(II) oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.472 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERROUS OXALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZP4YV3ICV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FERROUS OXALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/463 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
MP: DECOMP 190 °C /DIHYDRATE/ | |
| Record name | FERROUS OXALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/463 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of ferrous oxalate dihydrate?
A1: The molecular formula of ferrous oxalate dihydrate is FeC2O4·2H2O, and its molecular weight is 179.91 g/mol.
Q2: What are some common methods for synthesizing ferrous oxalate?
A2: Ferrous oxalate can be synthesized via several methods, including:
- Precipitation reaction: This involves reacting ferrous sulfate with oxalic acid in an aqueous solution. [, , , , , , ]
- Acid leaching of high-iron-containing materials: Desulphurization slag, a byproduct of industrial processes, can be leached with acid, followed by reaction with oxalic acid to yield ferrous oxalate. [, ]
- Pyrolysis of ferrous oxalate dihydrate: This method, conducted under controlled atmospheres, can produce various iron oxides, including magnetite. [, ]
Q3: How does the choice of synthesis method affect the properties of ferrous oxalate?
A3: Different synthesis methods can influence the particle size, morphology, and purity of ferrous oxalate. For instance, controlling reaction parameters like temperature, pH, and aging time during precipitation can yield particles with specific dimensions and crystal structures. [, , , , , ]
Q4: What analytical techniques are used to characterize ferrous oxalate?
A4: Common characterization techniques include X-ray diffraction (XRD) to determine crystal structure, scanning electron microscopy (SEM) for morphology, thermogravimetric analysis (TGA) for thermal stability, and Mössbauer spectroscopy to study the iron oxidation state and local environment within the material. [, , , , , , , ]
Q5: What are the primary applications of ferrous oxalate?
A5: Ferrous oxalate is primarily used as:
- A precursor for lithium iron phosphate (LiFePO4): LiFePO4 is a key cathode material for lithium-ion batteries, and ferrous oxalate serves as a cost-effective and environmentally friendly iron source for its synthesis. [, , , , , , ]
- A precursor for various iron oxides: Ferrous oxalate can be thermally decomposed under controlled atmospheres to produce iron oxides like magnetite (Fe3O4), maghemite (γ-Fe2O3), and hematite (α-Fe2O3), finding applications in magnetic materials and catalysis. [, , , , ]
Q6: How does the morphology of ferrous oxalate affect its electrochemical properties in LiFePO4 synthesis?
A6: Studies have shown that smaller particle sizes of ferrous oxalate result in improved electrochemical properties of the subsequently synthesized LiFePO4. This is attributed to the higher surface area and shorter diffusion paths for lithium ions during charging and discharging. [, , , , , , ]
Q7: Can ferrous oxalate be used for environmental remediation?
A7: Yes, ferrous oxalate can act as a catalyst in Fenton-like reactions and photocatalysis, promoting the degradation of organic pollutants like dyes (e.g., Rhodamine B, 2,4-dichlorophenoxyacetic acid) in wastewater treatment. [, , , , ]
Q8: How does ferrous oxalate enhance the degradation of pollutants in Fenton-like reactions?
A8: Ferrous oxalate facilitates the generation of hydroxyl radicals (•OH), highly reactive species that attack and break down organic pollutants. The oxalate ligand assists in the Fe2+/Fe3+ redox cycle, crucial for maintaining the catalytic activity. [, , , , ]
Q9: How can the thermal stability of ferrous oxalate be improved?
A10: Doping ferrous oxalate with specific metal ions during synthesis has been shown to improve its thermal stability. This modification can be beneficial for controlling the decomposition pathway and achieving desired iron oxide phases at specific temperatures. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1,3-dimethyl-2-oxo-5-[[oxo(propoxy)methyl]amino]-4-imidazolidinyl]carbamic acid propyl ester](/img/structure/B1198537.png)
![2-[(3-Cyano-6-cyclopropyl-4-thiophen-2-yl-2-pyridinyl)thio]acetamide](/img/structure/B1198538.png)
![N-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-(1-pyrrolidinyl)acetamide](/img/structure/B1198539.png)

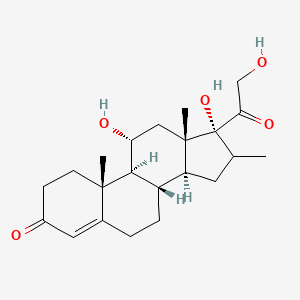


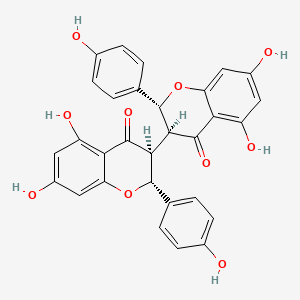
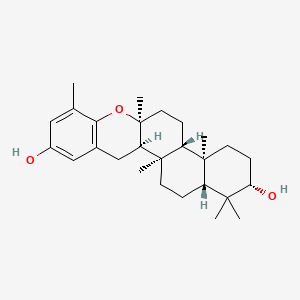

![[(1R,4aR,5S,6R,8S,8aR)-8-acetyloxy-8a-(acetyloxymethyl)-5,6-dimethyl-4-oxo-5-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,4a,6,7,8-hexahydronaphthalene-1,2'-oxirane]-2-yl] (2S)-2-methylbutanoate](/img/structure/B1198553.png)
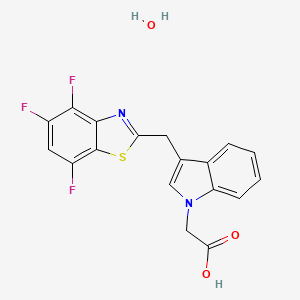

![(2S)-2-methyl-4-[(2R,8R,11R)-2,8,11-trihydroxy-11-[(5R)-5-[(1R)-1-hydroxypentadecyl]oxolan-2-yl]undecyl]-2H-furan-5-one](/img/structure/B1198558.png)